

Sensory evaluation protocols for determining the taste profile of Rebaudioside M

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Compound of Interest

Compound Name: Rebaudioside M

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Application Notes and Protocols for Sensory Evaluation of Rebaudioside M

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting sensory evaluations to determine the comprehensive taste profile of **Rebaudioside M** (Reb M), a high-intensity, non-caloric sweetener derived from the Stevia rebaudiana plant. Accurate sensory analysis is crucial for its application in food, beverage, and pharmaceutical formulations.

Introduction

Rebaudioside M is a steviol glycoside that has garnered significant interest in the food and pharmaceutical industries due to its clean, sugar-like sweetness and reduced bitterness compared to other steviol glycosides like Rebaudioside A. Its taste profile is a key determinant of its suitability for various applications. These protocols outline the necessary steps for a comprehensive sensory evaluation of Reb M, covering panelist selection and training, sample preparation, and various sensory testing methodologies to characterize its complete taste profile, including sweetness intensity, temporal profile, and potential off-tastes.

Quantitative Data Summary

The following tables summarize quantitative data on the sensory properties of **Rebaudioside M** in comparison to other sweeteners.

Table 1: Sweetness Potency of **Rebaudioside M** Compared to Sucrose

Sucrose Equivalence (SE)	Rebaudioside M Concentration (ppm)	Sweetness Potency (vs. Sucrose)	Reference
5%	Approx. 144	~347x	
8%	400	~200x	
10%	563	~178x	
14%	1000	140x	

Table 2: Comparative Taste Profile of **Rebaudioside M**, Rebaudioside A, and Aspartame at 10% Sucrose Equivalence

Taste Attribute	Rebaudioside M (563 mg/L)	Rebaudioside A (Concentration for 10% SE)	Aspartame (531 mg/L)
Sweetness	High	High	High
Bitterness	Not significant	Present	Not significant
Licorice	Not significant	Present	Not significant
Sweet Aftertaste	Slightly more intense than aspartame	Present	Present

Source: Adapted from Prakash et al., 2014.

Table 3: Temporal Profile of **Rebaudioside M** vs. Sucrose (10% SE)

Temporal Attribute	Rebaudioside M	Sucrose
Sweetness Onset	Slower	Faster
Lingering Sweetness	More intense and longer lasting	Less intense and shorter duration

Source: Adapted from Prakash et al., 2014.

Experimental Protocols

Panelist Selection and Training

Objective: To select and train a panel of assessors with the ability to detect and quantify the sensory attributes of **Rebaudioside M**.

Materials:

- **Rebaudioside M** powder (high purity)
- Sucrose (analytical grade)
- Caffeine (for bitterness reference)
- Citric acid (for sourness reference)
- Sodium chloride (for saltiness reference)
- Deionized, purified water
- Glass beakers and volumetric flasks
- Individually coded tasting cups

Procedure:

- Recruitment: Recruit 20-30 potential panelists who are non-smokers, have good general health, and are willing to commit to the duration of the study.
- Screening:
 - Basic Taste Recognition: Prepare solutions of sucrose (1%, 2%, 5% w/v), caffeine (0.03%, 0.05% w/v), citric acid (0.05%, 0.1% w/v), and sodium chloride (0.1%, 0.2% w/v). Present them to panelists in a randomized order to test their ability to identify sweet, bitter, sour, and salty tastes.

- Ranking Test for Sweetness Intensity: Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v). Ask panelists to rank them in order of increasing sweetness intensity.
- Training (10-12 sessions):
 - Attribute Terminology: Familiarize the selected panelists with the specific taste and mouthfeel attributes relevant to high-intensity sweeteners. These include:
 - Sweetness: The primary taste sensation.
 - Bitterness: A sharp, unpleasant taste.
 - Licorice/Anise: A characteristic flavor note sometimes associated with steviol glycosides.
 - Astringency: A drying, puckering sensation in the mouth.
 - Metallic: A taste reminiscent of metal.
 - Sweetness Onset: The time it takes for the sweet taste to be perceived.
 - Lingering Sweetness/Aftertaste: The duration the sweet taste persists after expectoration.
 - Reference Standards: Provide panelists with reference standards for each attribute at varying intensities.
 - Practice Sessions: Conduct practice evaluations with various concentrations of Reb M and other sweeteners (e.g., sucrose, Reb A, aspartame) to ensure panelists can consistently identify and rate the intensity of each attribute.

Sample Preparation

Objective: To prepare standardized solutions of **Rebaudioside M** and control sweeteners for sensory evaluation.

Materials:

- **Rebaudioside M** powder (high purity)
- Sucrose
- Other sweeteners for comparison (e.g., Rebaudioside A, Aspartame)
- Deionized, purified water
- Analytical balance
- Magnetic stirrer and stir bars
- Volumetric flasks

Procedure:

- **Solvent:** Use deionized, purified, and odor-free water maintained at a constant temperature (e.g., 20-22°C) for all solutions.
- **Stock Solutions:** Prepare concentrated stock solutions of each sweetener to ensure homogeneity.
- **Test Solutions:**
 - Prepare a range of Reb M concentrations to determine its dose-response curve. For example, concentrations equivalent to 2%, 5%, 8%, and 10% sucrose solutions.
 - Prepare iso-sweet solutions of Reb M and other sweeteners (e.g., 8% sucrose equivalent) for direct comparison of their taste profiles.
 - Prepare a sucrose solution (e.g., 8% or 10% w/v) as a reference standard.
- **Coding and Presentation:** Assign three-digit random codes to all samples to blind the panelists. Present approximately 20-30 mL of each sample in identical, odor-free cups at a controlled temperature.

Sensory Evaluation Methodologies

Objective: To obtain a detailed qualitative and quantitative description of the taste profile of **Rebaudioside M**.

Procedure:

- Present the panelists with the coded samples in a randomized order.
- Instruct the panelists to rinse their mouths with purified water before tasting the first sample and between each subsequent sample.
- Panelists should take a sip of the sample, hold it in their mouth for a few seconds to perceive the full flavor profile, and then expectorate.
- Using a provided scoresheet or digital survey, panelists will rate the intensity of each pre-defined attribute (sweetness, bitterness, licorice, etc.) on a line scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
- Include a reference sample (e.g., 10% sucrose) in the sample set to anchor the panelists' ratings.

Objective: To determine the relationship between the concentration of **Rebaudioside M** and its perceived sweetness intensity.

Procedure:

- Present a series of Reb M solutions at different concentrations to the panelists.
- Use the Two-Alternative Forced Choice (2-AFC) method. In each trial, present a panelist with two samples, one of which is a reference (e.g., a specific concentration of sucrose) and the other is a Reb M solution. The panelist must identify which sample is sweeter.
- Alternatively, use a magnitude estimation scale where panelists assign a number to the perceived sweetness intensity relative to a reference solution.
- Plot the perceived sweetness intensity against the Reb M concentration to generate the C/R curve.

Objective: To characterize the onset and duration of the sweetness of **Rebaudioside M**.

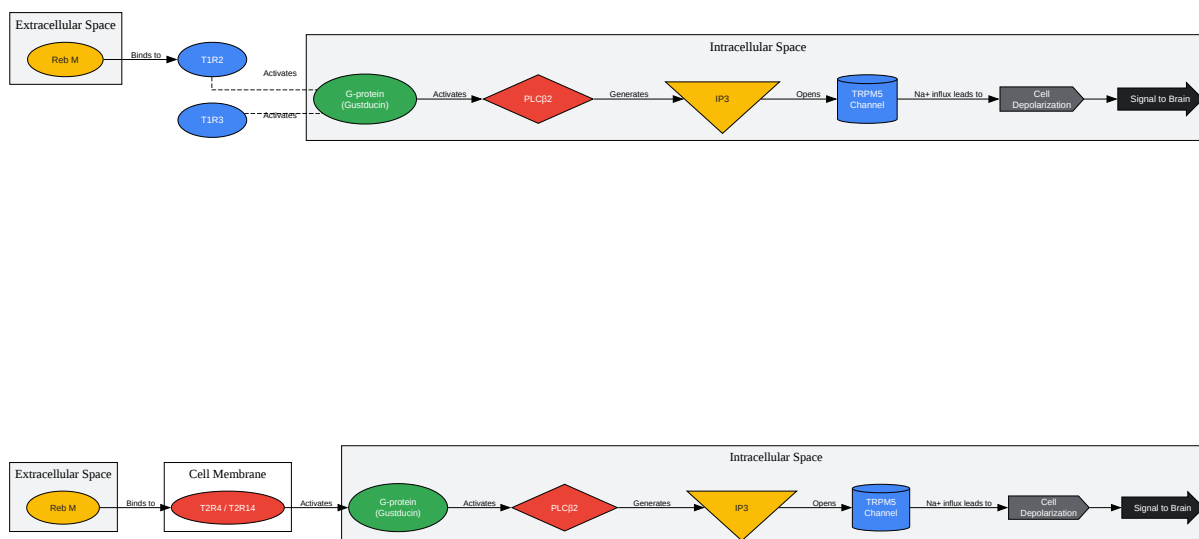
Procedure:

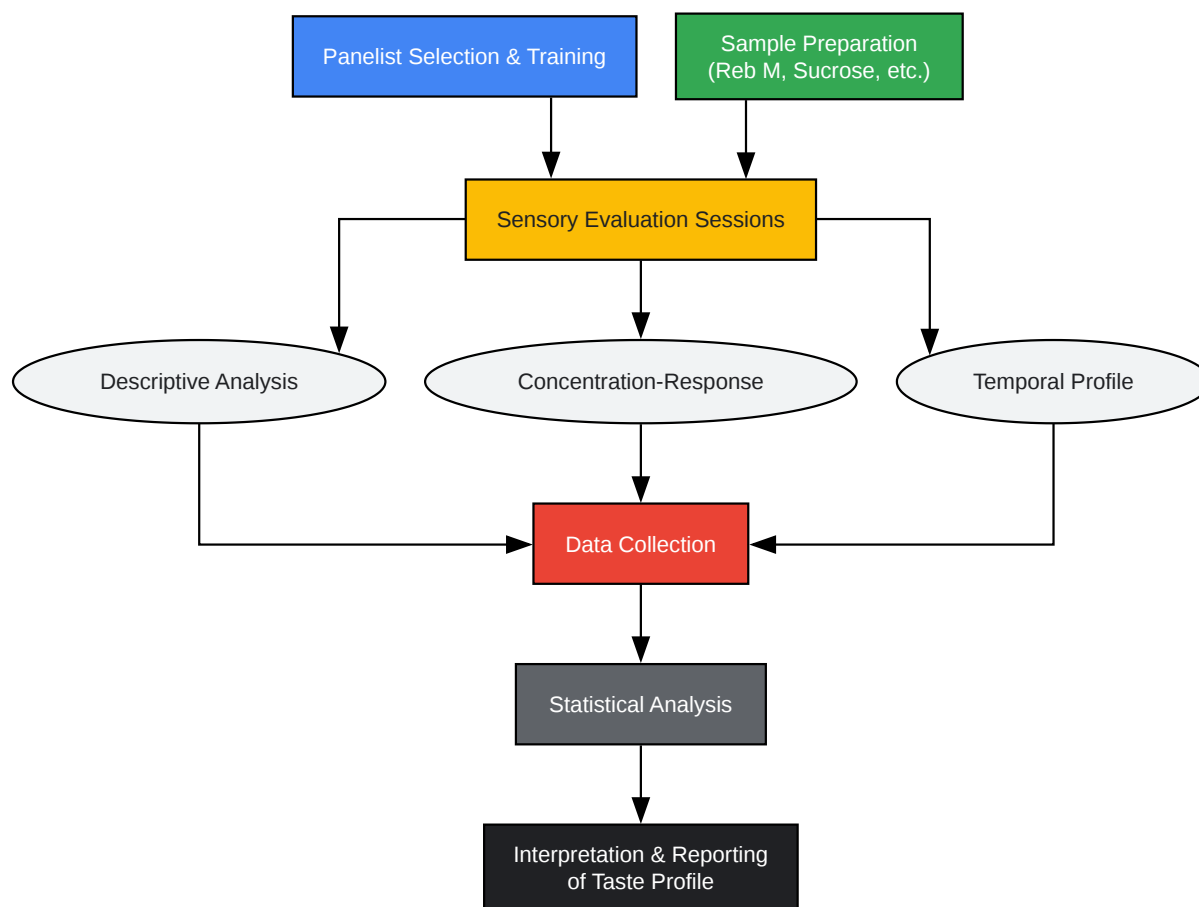
- Provide panelists with a single sample of Reb M solution.
- Instruct them to start a timer as soon as they take the sample into their mouth.
- They should record the time it takes to first perceive the sweet taste (sweetness onset).
- After expectorating the sample, they should continue to monitor the taste and record the time at which the sweet taste is no longer perceptible (extinction time or lingering sweetness).
- Compare the temporal profile of Reb M with that of sucrose.

Signaling Pathways and Experimental Workflows

Taste Signaling Pathways

The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.





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